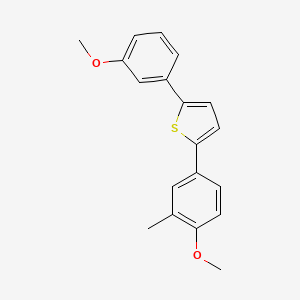
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene is a useful research compound. Its molecular formula is C19H18O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound features a thiophene ring substituted with methoxy and methyl groups on the phenyl rings, which may influence its biological activity through modulation of lipophilicity and electronic properties. The specific arrangement of these substituents is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms of action often involve mitochondrial pathways leading to caspase activation.
- Cholinesterase Inhibition : Given the structural similarities to known cholinesterase inhibitors, this compound may also exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially useful in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies have shown that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, including HEPG-2 (liver carcinoma) and SGC-7901 (gastric carcinoma). For instance, compounds similar to this compound demonstrated IC50 values ranging from 6.1 to 9.2 μM, indicating potent anticancer activity .
- Mechanism of Action : Research indicates that these compounds may induce apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases . This suggests a promising avenue for further development as anticancer agents.
Structure-Activity Relationship (SAR)
- Inhibition Studies : Compounds derived from thiophenes have been tested for their inhibitory effects on AChE and BChE. For example, related compounds showed IC50 values indicating effective inhibition comparable to standard drugs like galantamine .
- Molecular Docking : Computational studies have provided insights into the binding interactions between these thiophene derivatives and cholinesterases. The presence of methoxy groups appears to enhance binding affinity, suggesting a potential for developing selective inhibitors for therapeutic use in Alzheimer's disease .
Data Table: Biological Activity Summary
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HEPG-2 | 6.1 - 9.2 | Apoptosis via mitochondrial pathway |
| Cholinesterase Inhibition | AChE | ~62.10 | Competitive inhibition |
| BChE | ~24.35 | Competitive inhibition |
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2S/c1-13-11-15(7-8-17(13)21-3)19-10-9-18(22-19)14-5-4-6-16(12-14)20-2/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZQUHZSYFHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















